![molecular formula C7H7NS B13576881 5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)
5-methyl-6H-thieno[2,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-6H-thieno[2,3-b]pyrrole is an organic compound with the molecular formula C7H7NS. It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.
Méthodes De Préparation
The synthesis of 5-methyl-6H-thieno[2,3-b]pyrrole can be achieved through several methods. One common synthetic route involves the Gewald reaction, which is a one-pot procedure that condenses ketones with active nitriles such as cyanoacetic esters and sulfur in the presence of an aliphatic amine like morpholine . Another method is the Thorpe-Ziegler cyclization, where a nitrile undergoes ring closure by intramolecular addition of a deprotonated methylene group onto the cyano group, followed by a 1,3-H shift . These methods provide efficient ways to produce this compound in good yield and high quality.
Analyse Des Réactions Chimiques
5-methyl-6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-methyl-6H-thieno[2,3-b]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been incorporated into bioisosteric analogs of serotonin agonists and utilized in the physico-chemical profiling of modified peptides . In medicine, derivatives of this compound have shown potential as inhibitors of various enzymes and receptors, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-methyl-6H-thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as glycogen phosphorylase and cyclooxygenase, thereby affecting metabolic and inflammatory pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
5-methyl-6H-thieno[2,3-b]pyrrole can be compared with other similar compounds such as thieno[2,3-b]pyrrole-2-carboxylic acid and thieno[2,3-b]pyrrole-4-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific methyl substitution, which can influence its chemical reactivity and biological activity. Other similar compounds include thieno[3,2-b]pyrrole derivatives, which also exhibit a range of biological activities and are used in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H7NS |
|---|---|
Poids moléculaire |
137.20 g/mol |
Nom IUPAC |
5-methyl-6H-thieno[2,3-b]pyrrole |
InChI |
InChI=1S/C7H7NS/c1-5-4-6-2-3-9-7(6)8-5/h2-4,8H,1H3 |
Clé InChI |
HBIGGKYQZGKYCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



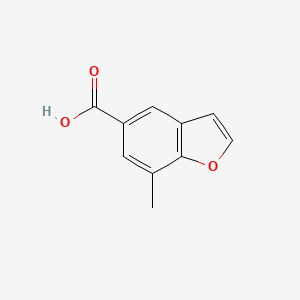
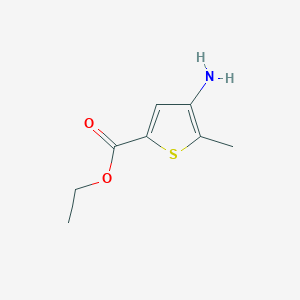
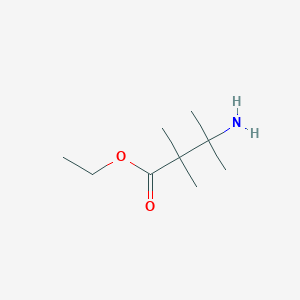

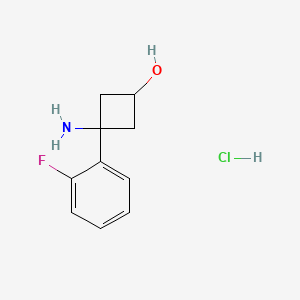
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
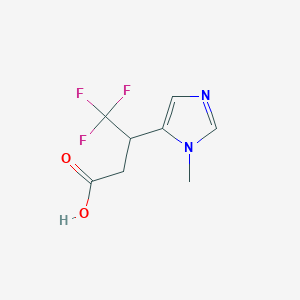
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)

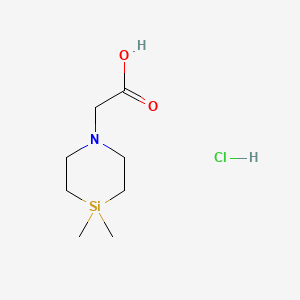


![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
